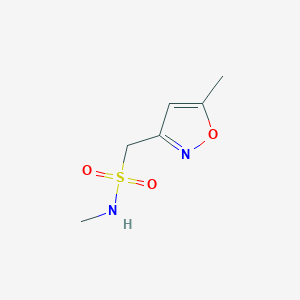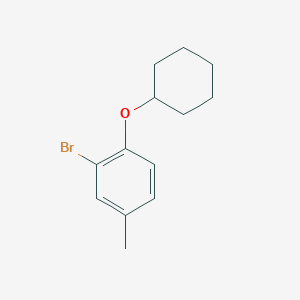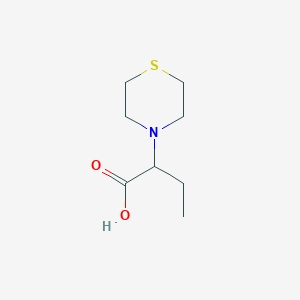
2-(Thiomorpholin-4-yl)butanoic acid
説明
Synthesis Analysis
A series of new γ-aminobutyric acid (GABA) derivatives was obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid by coupling it with various substituted amines using DCC as a coupling reagent . The compound was synthesized by treating GABA and phthalimide at high temperature under anhydrous conditions .Molecular Structure Analysis
The molecular structure of “2-(Thiomorpholin-4-yl)butanoic acid” can be represented by the InChI code:InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11). Chemical Reactions Analysis
The compound is a derivative of γ-aminobutyric acid (GABA) and was synthesized by coupling it with various substituted amines . The anticonvulsant evaluations of all the synthesized compounds were done using various seizures models .科学的研究の応用
Pharmaceutical Research
2-(Thiomorpholin-4-yl)butanoic acid has been explored for its potential in pharmaceutical testing. It serves as a reference standard for ensuring the accuracy and consistency of pharmacological studies . This compound’s structural similarity to other bioactive molecules makes it a candidate for the synthesis of new therapeutic agents.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the synthesis of GABA analogs, which are investigated for their anticonvulsant properties. The modification of its structure could lead to the development of new medications with improved efficacy and reduced side effects .
Agriculture
The compound’s derivatives are studied for their herbicidal properties, particularly in the biochemistry of herbicide metabolism in transgenic plants. It’s a key area of research for developing more efficient and environmentally friendly agricultural chemicals .
Material Science
In material science, 2-(Thiomorpholin-4-yl)butanoic acid is used to modify surface properties and create new materials with specific characteristics. Its incorporation into polymers can lead to materials with unique mechanical and chemical properties .
Biochemistry
Biochemically, this compound is involved in studies related to nonenzymatic protein glycosylation. It’s part of a class of compounds that can inhibit this process, which has implications for the treatment of chronic diseases like diabetes .
Environmental Science
Research in environmental science has included this compound for its potential role in the biodegradation of pollutants. Its chemical properties may be harnessed to break down harmful substances in the environment, aiding in bioremediation efforts .
特性
IUPAC Name |
2-thiomorpholin-4-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-7(8(10)11)9-3-5-12-6-4-9/h7H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOGVYSWZAOSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiomorpholin-4-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(Methylamino)sulfonyl]butanoic acid](/img/structure/B1461220.png)
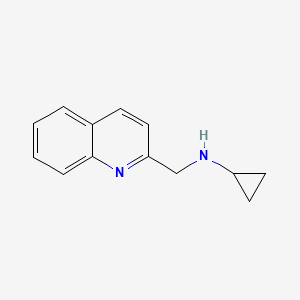
![3-[(2-Methoxy-5-methylphenyl)amino]propanoic acid](/img/structure/B1461222.png)
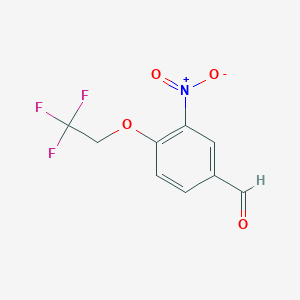
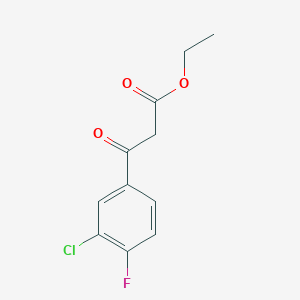
![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-amine](/img/structure/B1461226.png)
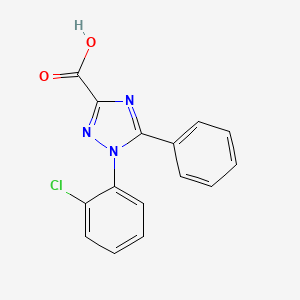
![(Pentan-3-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1461230.png)

